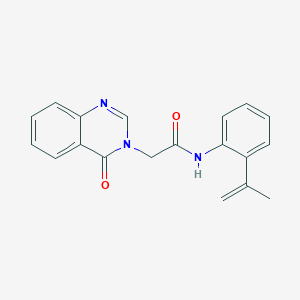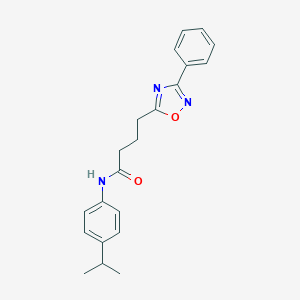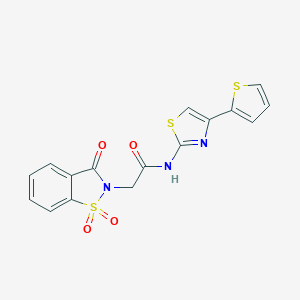
N-(2-isopropenylphenyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-isopropenylphenyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide, also known as IPA-3, is a small molecule inhibitor that has gained attention in the scientific community for its potential therapeutic applications. IPA-3 has been shown to inhibit the activity of Rho GTPases, which are important in regulating cellular processes such as cytoskeletal dynamics, cell migration, and cell division.
科学的研究の応用
N-(2-isopropenylphenyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide has been used in a variety of scientific research applications. One area of interest is cancer research, as Rho GTPases have been implicated in cancer cell proliferation and metastasis. N-(2-isopropenylphenyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide has been shown to inhibit the proliferation and migration of cancer cells in vitro and in vivo. Another area of interest is neurological disorders, as Rho GTPases have been shown to play a role in neuronal development and synaptic plasticity. N-(2-isopropenylphenyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide has been shown to improve cognitive function in animal models of Alzheimer's disease and traumatic brain injury.
作用機序
N-(2-isopropenylphenyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide inhibits the activity of Rho GTPases by binding to their effector-binding domains. This prevents Rho GTPases from interacting with downstream effectors and carrying out their normal functions. Rho GTPases are important in regulating cytoskeletal dynamics, cell migration, and cell division, so inhibition of their activity can lead to changes in these processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(2-isopropenylphenyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide depend on the specific cell type and context in which it is used. In cancer cells, N-(2-isopropenylphenyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide has been shown to inhibit cell proliferation, migration, and invasion. In neuronal cells, N-(2-isopropenylphenyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide has been shown to improve synaptic plasticity and cognitive function. N-(2-isopropenylphenyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide has also been shown to have anti-inflammatory effects in animal models of inflammatory bowel disease.
実験室実験の利点と制限
One advantage of N-(2-isopropenylphenyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide for lab experiments is that it is a small molecule inhibitor, which allows for precise control over its concentration and timing of application. N-(2-isopropenylphenyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide has also been shown to have good bioavailability and pharmacokinetic properties in animal models. One limitation of N-(2-isopropenylphenyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide is that it can have off-target effects, as Rho GTPases are involved in many cellular processes. Careful controls and validation experiments are necessary to ensure that observed effects are due to N-(2-isopropenylphenyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide inhibition of Rho GTPases.
将来の方向性
There are many potential future directions for research on N-(2-isopropenylphenyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide. One area of interest is the development of more specific inhibitors of Rho GTPases that can avoid off-target effects. Another area of interest is the use of N-(2-isopropenylphenyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide in combination with other therapies, such as chemotherapy or radiation, to improve cancer treatment outcomes. Additionally, N-(2-isopropenylphenyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide could be used to study the role of Rho GTPases in other cellular processes, such as immune cell function and wound healing. Overall, N-(2-isopropenylphenyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide has the potential to be a valuable tool for understanding the role of Rho GTPases in health and disease.
合成法
The synthesis of N-(2-isopropenylphenyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide involves a multi-step process. First, 2-isopropenylphenylamine is reacted with ethyl chloroacetate to form N-(2-isopropenylphenyl)acetamide. This intermediate is then reacted with 4-oxo-3(4H)-quinazoline to form N-(2-isopropenylphenyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide. The synthesis of N-(2-isopropenylphenyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide has been optimized to achieve high yields and purity.
特性
分子式 |
C19H17N3O2 |
|---|---|
分子量 |
319.4 g/mol |
IUPAC名 |
2-(4-oxoquinazolin-3-yl)-N-(2-prop-1-en-2-ylphenyl)acetamide |
InChI |
InChI=1S/C19H17N3O2/c1-13(2)14-7-3-6-10-17(14)21-18(23)11-22-12-20-16-9-5-4-8-15(16)19(22)24/h3-10,12H,1,11H2,2H3,(H,21,23) |
InChIキー |
ZNCZZIBLEUACDZ-UHFFFAOYSA-N |
SMILES |
CC(=C)C1=CC=CC=C1NC(=O)CN2C=NC3=CC=CC=C3C2=O |
正規SMILES |
CC(=C)C1=CC=CC=C1NC(=O)CN2C=NC3=CC=CC=C3C2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]propanoic acid](/img/structure/B277180.png)
![N-[4-(morpholin-4-ylcarbonyl)phenyl]-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide](/img/structure/B277182.png)
![4-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]butanamide](/img/structure/B277183.png)
![N-[4-(morpholin-4-ylsulfonyl)phenyl]-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide](/img/structure/B277184.png)

![Methyl 4-{[4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanoyl]amino}benzoate](/img/structure/B277189.png)


![N-(1,3-benzodioxol-5-yl)-2-{[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B277194.png)
![N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B277195.png)
![N-[5-({2-[(4-fluorophenyl)amino]-2-oxoethyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-5-oxo-1-phenylpyrrolidine-3-carboxamide](/img/structure/B277199.png)
![N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-N-methyl-3-(4-oxoquinazolin-3(4H)-yl)propanamide](/img/structure/B277205.png)

![N-{4-[butyl(methyl)sulfamoyl]phenyl}-2-(4-oxoquinazolin-3(4H)-yl)acetamide](/img/structure/B277208.png)